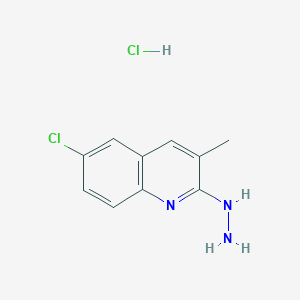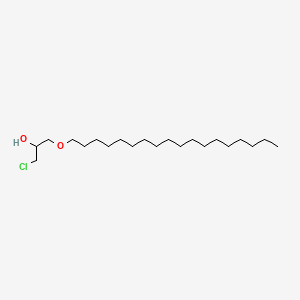
1-Chloro-3-(octadecyloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(octadecyloxy)propan-2-ol is a chemical compound with the molecular formula C21H43ClO2 and a molecular weight of 363.02 g/mol. It is characterized by the presence of a chloro group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Chloro-3-(octadecyloxy)propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-3-(octadecyloxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-3-(octadecyloxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving membrane lipids and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of surfactants and emulsifiers due to its amphiphilic nature
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(octadecyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the octadecyloxy group can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-Chloro-3-(octadecyloxy)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-(hexadecyloxy)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-Chloro-3-(dodecyloxy)propan-2-ol: Another similar compound with an even shorter alkyl chain.
1-Chloro-3-(octadecyloxy)propan-1-ol: Differing in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the length of the alkyl chain, which confer distinct physicochemical properties and applications .
Propiedades
Número CAS |
27886-13-1 |
|---|---|
Fórmula molecular |
C21H43ClO2 |
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
1-chloro-3-octadecoxypropan-2-ol |
InChI |
InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21,23H,2-20H2,1H3 |
Clave InChI |
QHHAXEWGDRYRCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



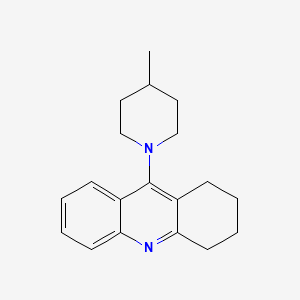
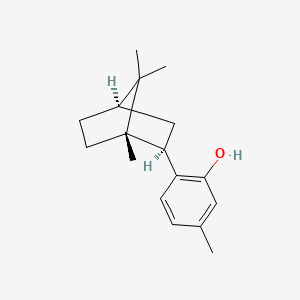

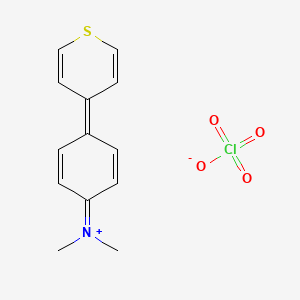

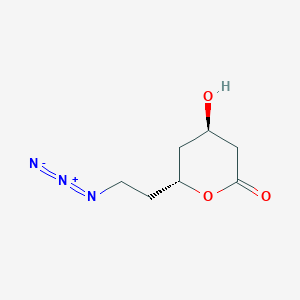
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

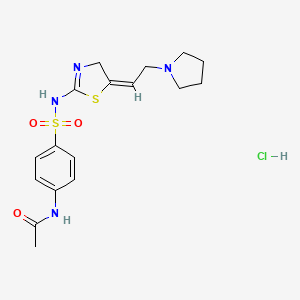
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
